ethyl (4-nitro-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to an ethyl acetate group . The InChI code for this compound is1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.16 g/mol . Additional physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazole derivatives, including those related to ethyl (4-nitro-1H-pyrazol-1-yl)acetate, have been synthesized and evaluated for various biological activities. A significant body of research has focused on synthesizing novel pyrazole compounds under different conditions, such as microwave irradiation, to explore their potential in agrochemical and pharmaceutical applications. These compounds have demonstrated a range of physical and chemical properties, including antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to the pyrazole moiety, are an essential class of nitrogen-containing heterocyclic compounds with a wide range of therapeutic applications. Research has shown that various pyrazoline derivatives possess diverse pharmacological properties, such as antimicrobial, anti-inflammatory, analgesic, and anticancer activities. This has stimulated extensive research activity to explore the therapeutic potential of these compounds, including those derived from this compound (Shaaban et al., 2012).
Synthesis of Heterocycles from Pyrazole Compounds
The pyrazole ring, a core component of this compound, serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. Research has been directed towards developing novel synthetic strategies to construct heterocyclic systems by annelating different heterocyclic nuclei with pyrazoles. These strategies have been instrumental in the design of new biological agents, offering insights into the development of more active pharmacological compounds (Dar & Shamsuzzaman, 2015).
Neurodegenerative Disease Management
Pyrazoline-containing compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. These compounds exhibit neuroprotective properties by inhibiting key enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), which are implicated in the pathogenesis of these diseases. The exploration of pyrazoline derivatives for neurodegenerative disease management underscores the potential of this compound-related compounds in therapeutic applications (Ahsan et al., 2022).
Antifungal Applications Against Fusarium oxysporum
Research into combating Bayoud disease, which affects date palms, has led to the evaluation of small molecules, including pyrazoline derivatives, against Fusarium oxysporum f. sp. albedinis. These compounds, characterized by their structure–activity relationships, have shown efficiency in antifungal applications, highlighting the broader implications of this compound derivatives in agricultural research (Kaddouri et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-nitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEFHGLUBFLYGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349911 |
Source
|
Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39753-81-6 |
Source
|
Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.